

An In-depth Technical Guide to 4-Hydroxy-3,5dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Hydroxy-3,5- dimethylbenzonitrile	
Cat. No.:	B139854	Get Quote

Introduction

4-Hydroxy-3,5-dimethylbenzonitrile, a key aromatic nitrile, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a phenolic hydroxyl group, a nitrile moiety, and two methyl substituents on the benzene ring, makes it a highly versatile building block for the synthesis of complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its pivotal role as a precursor in the development of novel therapeutic agents, including inhibitors of HIV replication.[2][3]

The officially recognized IUPAC name for this compound is **4-hydroxy-3,5-dimethylbenzonitrile**.[4][5] It is also commonly known by synonyms such as 3,5-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-2,6-dimethylphenol, and 2,6-Dimethyl-4-cyanophenol.[4]

Physicochemical Properties

The physical and chemical characteristics of **4-Hydroxy-3,5-dimethylbenzonitrile** are fundamental to its application in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements. The key quantitative data are summarized in the table below.



Property	Value	Source(s)
CAS Number	4198-90-7	[1][4][5]
Molecular Formula	C ₉ H ₉ NO	[1][4][5]
Molecular Weight	147.17 g/mol	[1][4]
Appearance	White to pale cream crystalline powder	[1][3][5]
Melting Point	121-128 °C	[1][5]
Boiling Point (Est.)	267.28 °C	[1]
Water Solubility	320 mg/L at 20 °C	[1]
рКа	8.27 at 25 °C	[1]
InChI Key	WFYGXOWFEIOHCZ- UHFFFAOYSA-N	[4][5]

Synthesis Methodologies and Experimental Protocols

The efficient synthesis of **4-Hydroxy-3,5-dimethylbenzonitrile** is crucial for its use in research and development. Several established methods exist, primarily involving the transformation of functional groups on a substituted benzene ring.

Protocol 1: One-Pot Synthesis from an Aldehyde Precursor

A prevalent and efficient method is the one-pot conversion of 3,5-dimethyl-4-hydroxybenzaldehyde to the corresponding nitrile using hydroxylamine hydrochloride.[1][6] This reaction proceeds through an oxime intermediate which is subsequently dehydrated.[1] Studies have shown that using N,N-dimethylformamide (DMF) as a solvent provides optimal results.[6]

Experimental Protocol:

Foundational & Exploratory

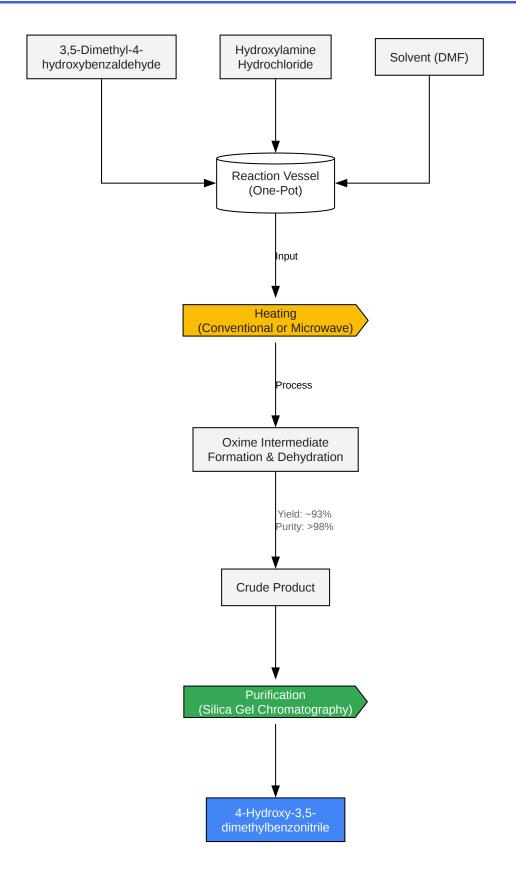




- Combine 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in a reaction vessel containing a suitable solvent such as N,N-dimethylformamide (DMF).[6]
- Heat the reaction mixture. For optimized conditions, microwave irradiation can be employed to improve yields and reduce reaction times.[1] A conventional heating approach involves stirring the mixture at 130 °C for 24 hours.[3]
- Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and filter through diatomite.[3]
- Wash the diatomite layer with additional EtOAc.[3]
- Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.[3]
- Purify the crude product using silica gel column chromatography to obtain pure **4-Hydroxy- 3,5-dimethylbenzonitrile**.[3]

Under optimized conditions in DMF, this method can achieve a yield of 93% with a purity of over 98% as determined by HPLC.[6]





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Workflow for the one-pot synthesis of **4-Hydroxy-3,5-dimethylbenzonitrile**.



Protocol 2: Synthesis via Palladium-Catalyzed Cyanation

An alternative route involves a palladium-catalyzed cyanation reaction starting from 4-bromo-2,6-dimethylphenol.

Experimental Protocol:

- Under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylphenol (0.250 mmol), malononitrile (0.500 mmol), a palladium catalyst (e.g., 0.005 mmol), CuI (0.125 mmol), 1,10phenanthroline (0.063 mmol), t-BuONa (0.500 mmol), and KF (0.500 mmol) in DMF or NMP (1 mL).[3]
- Stir the reaction mixture at an elevated temperature (e.g., 130 °C) for a specified duration (e.g., 24 hours).[3]
- Monitor the reaction for completion using techniques like Gas Chromatography (GC).[3]
- Follow a similar workup and purification procedure as described in Protocol 1 to isolate the final product.[3]

Applications in Medicinal Chemistry and Drug Development

The significance of **4-Hydroxy-3,5-dimethylbenzonitrile** lies in its role as a versatile scaffold and key intermediate for synthesizing more complex molecules with therapeutic potential.[1] The presence of both a nucleophilic hydroxyl group and an electrophilically-activatable nitrile group allows for a diverse range of chemical transformations.[1]

Scaffold for Drug Discovery

This compound serves as a crucial building block for developing novel therapeutic agents.[1] Its structure is a component of molecules designed as HIV replication inhibitors.[2][3] Medicinal chemists utilize this scaffold to systematically modify and optimize lead compounds, aiming to enhance potency, selectivity, and pharmacokinetic (ADME) properties.[1]



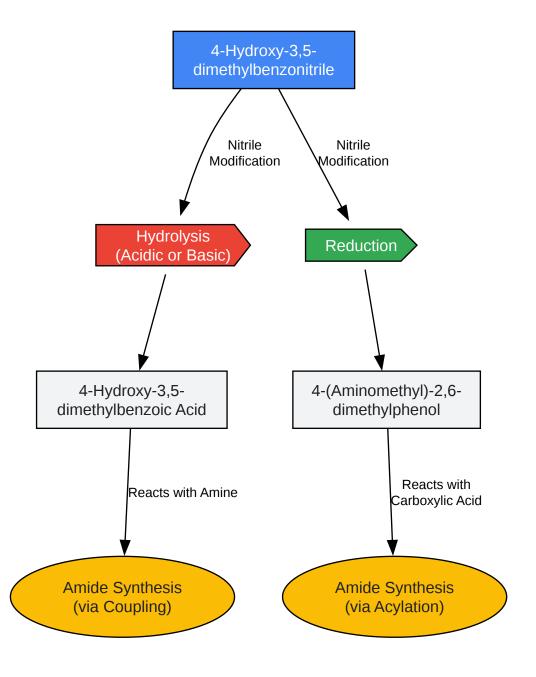
Key Derivatization Pathways

The functional groups of **4-Hydroxy-3,5-dimethylbenzonitrile** can be readily converted into other moieties, such as carboxylic acids or amines, which are essential for constructing larger drug molecules, often through amide bond formation.[1]

- Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3,5-dimethylbenzoic acid. This derivative can then be coupled with amines to form amides.[1]
- Reduction to Amine: The nitrile can be reduced to a primary benzylamine, forming 4- (aminomethyl)-2,6-dimethylphenol. This amine is a valuable intermediate for subsequent reactions with carboxylic acids or acyl chlorides to create amide linkages.[1]

These transformations highlight the compound's utility in creating diverse chemical libraries for screening and drug development.





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Key derivatization pathways for **4-Hydroxy-3,5-dimethylbenzonitrile** in drug synthesis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139854#iupac-name-for-4-hydroxy-3-5-dimethylbenzonitrile]

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